molecular formula C11H9BrO B8561495 7-Bromo-3-methylnaphthalen-1-ol

7-Bromo-3-methylnaphthalen-1-ol

Cat. No.: B8561495
M. Wt: 237.09 g/mol
InChI Key: RZALYQQTDZBGJE-UHFFFAOYSA-N
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Description

7-Bromo-3-methylnaphthalen-1-ol is a useful research compound. Its molecular formula is C11H9BrO and its molecular weight is 237.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9BrO

Molecular Weight

237.09 g/mol

IUPAC Name

7-bromo-3-methylnaphthalen-1-ol

InChI

InChI=1S/C11H9BrO/c1-7-4-8-2-3-9(12)6-10(8)11(13)5-7/h2-6,13H,1H3

InChI Key

RZALYQQTDZBGJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)Br)C(=C1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A flask containing the crude ethyl 4-(4-bromophenyl)-3-methylbut-2-enoate from above (˜30 grams) was treated with concentrated H2SO4 (120 mL) and warmed to 50° C. for 2.5 h. The reaction was poured onto ˜500 mL of crushed ice. Once the ice had thawed, the brown suspension was extracted with two portions of EtOAc (500 mL and 100 mL, respectively). The two extracts were combined, washed with saturated NaHCO3, dried (MgSO4), filtered, and concentrated to ˜55 mL. The residue was treated with DCM and wet-loaded onto a silica gel column and purified by flash chromatography (ethyl acetate/hexanes) giving the desired product (16.6 g, 60% yield over 2 steps from 1-(4-bromophenyl)propan-2-one. 1H NMR (400 MHz, CDCl3) δ 8.29 (d, J=1.9 Hz, 1H), 7.57 (d, J=8.6 Hz, 1H), 7.50 (dd, J=8.6, 2.0 Hz, 1H), 7.17 (s, 1H), 6.67 (s, 1H), 2.42 (s, 3H).
Name
ethyl 4-(4-bromophenyl)-3-methylbut-2-enoate
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0 (± 1) mol
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120 mL
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500 mL
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Synthesis routes and methods II

Procedure details

7-Bromo-3-methylnaphthalen-1-ol was prepared in a similar manner as 6-chloro-3-methylnaphthalen-1-ol in Example 5 except using 1-(4-bromophenyl)propan-2-one instead of 1-(3-chlorophenyl)propan-2-one. To a solution of 7-bromo-3-methylnaphthalen-1-ol (11.5 g, 48.5 mmol) in dichloromethane (145 mL) at 0° C. was added a 1 M titanium(IV) chloride solution in dichloromethane (48.5 mL, 48.5 mmol) and stirred for 20 min. Ethyl glyoxylate (50% solution in PhCH3, 10.6 mL, 53.3 mmol) was added over 15 minutes and stirred for 1 hour at 0° C. The reaction was quenched by the addition of Rochelle's salt solution and stirred at room temperature for 14 hours. The layers were separated, and the aqueous layer was extracted with CH2Cl2. The combined organic layers were dried, filtered, concentrated and purified by flash column chromatography (EtOAc/Hexanes) to provide the desired product. 1H-NMR: 400 MHz, (CDCl3) δ: 8.52 (s, 1H), 8.34 (s, 1H), 7.49 (m, 2H), 7.13 (s, 1H), 5.67 (s, 1H), 4.24 (m, 1H), 4.16 (m, 1H), 2.29 (s, 3H), 1.23 (m, 3H).
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11.5 g
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145 mL
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48.5 mL
Type
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Name
Ethyl glyoxylate
Quantity
10.6 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A flask containing the crude ethyl 4-(4-bromophenyl)-3-methylbut-2-enoate from above (˜30 grams) was treated with concentrated H2SO4 (120 mL) and warmed to 50° C. for 2.5 h. The reaction was poured onto ˜500 mL of crushed ice. Once the ice had thawed, the brown suspension was extracted with two portions of EtOAc (500 mL and 100 mL, respectively). The two extracts were combined, washed with saturated NaHCO3, dried (MgSO4), filtered, and concentrated to ˜55 mL. The residue was treated with DCM and loaded onto a silica gel column and purified by flash chromatography (ethyl acetate/hexanes) giving the desired product. 1H NMR (400 MHz, CDCl3) δ 8.29 (d, J=1.9 Hz, 1H), 7.57 (d, J=8.6 Hz, 1H), 7.50 (dd, J=8.6, 2.0 Hz, 1H), 7.17 (s, 1H), 6.67 (s, 1H), 2.42 (s, 3H).
Name
ethyl 4-(4-bromophenyl)-3-methylbut-2-enoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
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0 (± 1) mol
Type
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Reaction Step Three
[Compound]
Name
ice
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500 mL
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Reaction Step Four

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